rac-Pregabalin N-Acrylamide
CAS No.: 1495844-28-4
Cat. No.: VC0051008
Molecular Formula: C11H19NO3
Molecular Weight: 213.277
* For research use only. Not for human or veterinary use.

CAS No. | 1495844-28-4 |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.277 |
IUPAC Name | 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid |
Standard InChI | InChI=1S/C11H19NO3/c1-4-10(13)12-7-9(5-8(2)3)6-11(14)15/h4,8-9H,1,5-7H2,2-3H3,(H,12,13)(H,14,15) |
Standard InChI Key | OIYUSVYQVDZQON-UHFFFAOYSA-N |
SMILES | CC(C)CC(CC(=O)O)CNC(=O)C=C |
Chemical Identity and Structure
Molecular Identification
rac-Pregabalin N-Acrylamide is precisely identified by its CAS Registry Number 1495844-28-4 and IUPAC name 5-methyl-3-[(prop-2-enoylamino)methyl]hexanoic acid. The compound represents a significant modification of pregabalin, which is clinically used as (S)-3-(aminomethyl)-5-methylhexanoic acid. The structural distinction lies in the acrylamide functional group attached to the aminomethyl position, creating a compound with potentially different pharmacological properties while maintaining the basic carbon backbone of pregabalin. This molecular modification transforms the primary amine of pregabalin into an acrylamide group, which introduces an α,β-unsaturated carbonyl system into the structure.
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of rac-Pregabalin N-Acrylamide typically involves a direct chemical modification of pregabalin or its precursors. One established synthetic route begins with pregabalin as the starting material, which undergoes an acrylation reaction with acryloyl chloride in the presence of a base such as triethylamine. This nucleophilic acyl substitution reaction results in the formation of the acrylamide derivative. The reaction conditions must be carefully controlled to prevent side reactions, particularly those involving the carboxylic acid group of pregabalin. Following the acrylation step, the compound requires purification, typically achieved through recrystallization or chromatographic techniques to obtain the desired product with high purity. This synthetic approach represents a straightforward method for introducing the acrylamide functionality while preserving the essential structural features of the pregabalin backbone.
Purification Techniques
Purification of rac-Pregabalin N-Acrylamide presents challenges that must be addressed to achieve the high purity required for analytical and research applications. Recrystallization serves as a primary purification method, with appropriate solvent selection critical for optimal results. Suitable solvents include organic solvents such as isopropyl alcohol, which is also used in pregabalin purification . Chromatographic techniques provide another effective purification approach, particularly when higher purity levels are required. For large-scale production, more economical purification methods may be employed, potentially including selective precipitation or extraction procedures. The purification process must be validated to ensure consistent product quality, especially when the compound is intended for use as an analytical standard in pharmaceutical quality control.
Mechanism of Action and Biological Target
Influence on Biochemical Pathways
If rac-Pregabalin N-Acrylamide retains activity similar to pregabalin, it would be expected to influence neurotransmitter release in various regions of the central nervous system. Pregabalin reduces synaptic release of neurotransmitters in regions including the cortex, olfactory bulb, hypothalamus, amygdala, hippocampus, cerebellum, and dorsal horn of the spinal cord. This modulation of neurotransmitter release contributes to the antinociceptive and anticonvulsant activities observed with pregabalin. The biochemical cascade initiated by binding to the α2δ subunit ultimately results in decreased neuronal excitability, which underlies these therapeutic effects. Whether rac-Pregabalin N-Acrylamide demonstrates comparable effects on these biochemical pathways remains a subject for further investigation, as the structural modification could significantly alter its interaction with biological systems.
Research Applications and Analytical Uses
Role in Pharmaceutical Analysis
Comparative Analysis with Related Compounds
Compound | Functional Groups | Carbon Backbone | Stereochemistry |
---|---|---|---|
rac-Pregabalin N-Acrylamide | Carboxylic acid, Acrylamide | 5-methyl-3-substituted hexanoic acid | Racemic mixture |
Pregabalin | Carboxylic acid, Primary amine | 5-methyl-3-substituted hexanoic acid | S-enantiomer (clinical use) |
Gabapentin | Carboxylic acid, Primary amine | Cyclohexylmethyl-substituted acetic acid | Achiral |
Phenibut | Carboxylic acid, Primary amine | Phenyl-substituted butanoic acid | Racemic (typically) |
Functional Comparison
The functional distinctions between rac-Pregabalin N-Acrylamide and related compounds extend beyond structural differences to include variations in biological activity and potential applications, as outlined in Table 2. While pregabalin has established clinical applications in neuropathic pain, epilepsy, and anxiety disorders, rac-Pregabalin N-Acrylamide primarily serves research and analytical purposes. The acrylamide modification likely alters the binding characteristics to the α2δ subunit target, potentially resulting in different efficacy or selectivity profiles. Gabapentin, despite structural similarities to pregabalin, demonstrates somewhat different pharmacokinetic properties and clinical indications. These functional comparisons highlight the significant impact that even modest structural modifications can have on the properties and applications of compounds within this chemical class.
Table 2: Functional Comparison of rac-Pregabalin N-Acrylamide with Related Compounds
Compound | Primary Target | Primary Applications | Distinctive Properties |
---|---|---|---|
rac-Pregabalin N-Acrylamide | Presumed α2δ subunit of CaV | Analytical reference, Research tool | Contains reactive acrylamide group |
Pregabalin | α2δ subunit of CaV | Treatment of neuropathic pain, epilepsy, anxiety | High bioavailability, clinically approved |
Gabapentin | α2δ subunit of CaV | Treatment of neuropathic pain, epilepsy | Lower bioavailability than pregabalin |
Phenibut | GABA-B receptor, α2δ subunit of CaV | Research compound, not FDA approved | Additional GABAergic activity |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume